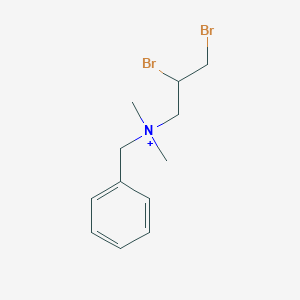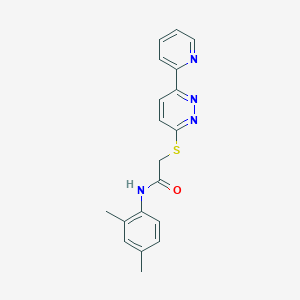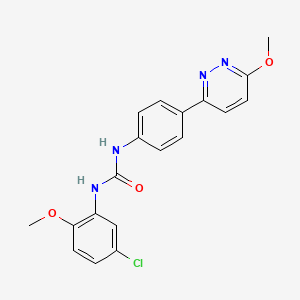![molecular formula C25H19Cl2N3O3S2 B2542443 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 361480-72-0](/img/structure/B2542443.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel compounds with potential antibacterial properties is a significant area of research in medicinal chemistry. In the first study, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized. The process involved a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline. The compounds were then characterized using elemental analyses and various spectroscopic techniques, indicating a successful synthesis of the desired heterocycles .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential interactions with bacterial targets. Spectroscopic techniques such as NMR, IR, and mass spectrometry are typically employed to elucidate the structure of novel compounds. Although the specific details of the molecular structure analysis are not provided in the abstract, the use of these techniques suggests that the researchers were able to confirm the structures of the synthesized derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds are key to understanding the formation of the novel antibacterial agents. The sequence of reactions suggests a stepwise construction of the molecule, with each step introducing a new functional group or molecular fragment to the growing structure. The reactions likely involve nucleophilic substitution and condensation steps, which are common in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their potential application as antibacterial agents. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The abstract does not provide specific details on these properties, but they would typically be determined after the synthesis and structural characterization are complete .
Antibacterial Activity
The synthesized compounds were tested for in-vitro antibacterial activity against two Gram-positive and two Gram-negative bacteria. The results indicated that the compounds possess a broad spectrum of antibacterial activity, which is promising for the development of new antibacterial agents. The specific details of the antibacterial assays, such as the minimum inhibitory concentration (MIC) values, would provide further insight into the potency of the compounds .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O3S2/c26-21-10-7-18(13-22(21)27)23-15-34-25(28-23)29-24(31)17-5-8-20(9-6-17)35(32,33)30-12-11-16-3-1-2-4-19(16)14-30/h1-10,13,15H,11-12,14H2,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXPIPHMGRZOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)

![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)

![1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2542370.png)
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)


![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2542378.png)
![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)
![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)
